3-(2,3-dihydro-1-benzofuran-5-yl)-N-(3,4-dimethoxybenzyl)propanamide
Description
3-(2,3-Dihydro-1-benzofuran-5-yl)-N-(3,4-dimethoxybenzyl)propanamide is a synthetic amide derivative characterized by two distinct aromatic moieties: a 2,3-dihydrobenzofuran ring and a 3,4-dimethoxybenzyl group linked via a propanamide backbone.
Properties
Molecular Formula |
C20H23NO4 |
|---|---|
Molecular Weight |
341.4 g/mol |
IUPAC Name |
3-(2,3-dihydro-1-benzofuran-5-yl)-N-[(3,4-dimethoxyphenyl)methyl]propanamide |
InChI |
InChI=1S/C20H23NO4/c1-23-18-7-4-15(12-19(18)24-2)13-21-20(22)8-5-14-3-6-17-16(11-14)9-10-25-17/h3-4,6-7,11-12H,5,8-10,13H2,1-2H3,(H,21,22) |
InChI Key |
QXTMCJBWJIWNHB-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)CNC(=O)CCC2=CC3=C(C=C2)OCC3)OC |
Origin of Product |
United States |
Biological Activity
The compound 3-(2,3-dihydro-1-benzofuran-5-yl)-N-(3,4-dimethoxybenzyl)propanamide is a synthetic derivative belonging to the class of benzofuran compounds. This article explores its biological activity, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The molecular structure of the compound can be described as follows:
- Molecular Formula : CHNO
- Molecular Weight : 299.38 g/mol
- IUPAC Name : 3-(2,3-dihydro-1-benzofuran-5-yl)-N-(3,4-dimethoxybenzyl)propanamide
This compound features a benzofuran moiety, which is known for its diverse biological activities, including anti-inflammatory and analgesic effects.
Research indicates that compounds with benzofuran structures often interact with various neurotransmitter systems. Specifically, studies have shown that derivatives of 2,3-dihydro-1-benzofuran can act as selective agonists for cannabinoid receptor type 2 (CB2), which is predominantly involved in immune responses and pain modulation without the psychoactive effects associated with CB1 receptor activation .
Pharmacological Effects
- Analgesic Properties :
- Anti-inflammatory Activity :
- Neuroprotective Effects :
Study 1: Neuropathic Pain Model
In a study investigating the analgesic effects of various benzofuran derivatives, the specific compound was administered to male Sprague Dawley rats. The results indicated that it significantly reduced mechanical allodynia compared to control groups treated with vehicle solutions. The effects were reversed by CB2 antagonists, confirming the receptor's involvement in mediating these analgesic effects .
Study 2: Inflammatory Response
Another research effort focused on the anti-inflammatory properties of similar benzofuran compounds. The findings suggested that these compounds could inhibit pro-inflammatory cytokines in vitro and reduce edema in animal models of inflammation .
Data Table
| Property | Value |
|---|---|
| Molecular Weight | 299.38 g/mol |
| Analgesic Activity | Significant reduction in pain |
| Anti-inflammatory Activity | Inhibition of cytokines |
| Neuroprotective Activity | Scavenging free radicals |
Comparison with Similar Compounds
Structural and Functional Comparison with Propanamide Derivatives
Key Analogs: Propanil and Fenoxacrim
Propanil (N-(3,4-dichlorophenyl)propanamide) and fenoxacrim (N-(3,4-dichlorophenyl)hexahydro-1,3-dimethyl-2,4,6-trioxo-5-pyrimidinecarboxamide) are propanamide-based herbicides . The target compound differs structurally in its aromatic substituents:
- Electron Effects: Propanil’s 3,4-dichlorophenyl group has electron-withdrawing Cl atoms, which may reduce solubility but enhance electrophilic interactions.
- Backbone Flexibility : The dihydrobenzofuran ring in the target compound introduces conformational rigidity compared to propanil’s flexible propanamide chain, which could affect molecular recognition in biological systems.
| Compound Name | Key Substituents | Application | Reference |
|---|---|---|---|
| Propanil | 3,4-dichlorophenyl | Herbicide | |
| Target Compound | 2,3-dihydrobenzofuran, 3,4-dimethoxybenzyl | Undetermined (structural analog) | – |
Comparison with Hydroxamic Acid Antioxidants
Hydroxamic acids, such as N-(4-chlorophenyl)-N-hydroxycyclopropanecarboxamide (), are known for antioxidant activity via radical scavenging (e.g., DPPH assays) . While the target compound lacks the hydroxamic acid (-CONHOH) group critical for metal chelation and radical neutralization, its amide bond and aromatic systems may still confer mild antioxidant properties. Structural differences include:
- Functional Groups : Hydroxamic acids’ -NHOH moiety enables redox activity, whereas the target’s amide group (-CONH-) is less reactive.
- Aromatic Systems : The dihydrobenzofuran and dimethoxybenzyl groups in the target compound may offer alternative radical stabilization pathways compared to the chlorophenyl rings in hydroxamic acids.
Comparison with Benzamide Derivatives
N-(2-Hydroxy-1,1-dimethylethyl)-3-methylbenzamide () shares an amide backbone with the target compound but features a 3-methylbenzoyl group and an N,O-bidentate directing group for metal catalysis . Key contrasts include:
- Substituent Effects : The target’s dimethoxybenzyl group may enhance lipophilicity and π-stacking compared to the methyl and hydroxy groups in the benzamide derivative.
- Applications : The benzamide’s directing group enables C–H functionalization in catalysis, whereas the target’s dihydrobenzofuran moiety could favor interactions with biological targets (e.g., enzymes or receptors).
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
